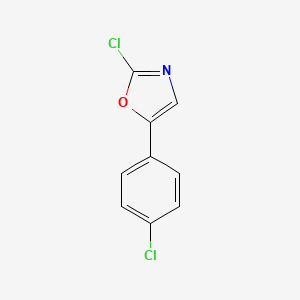
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole
Cat. No. B8483116
M. Wt: 214.04 g/mol
InChI Key: MOVMGVXNCFKJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017555B2
Procedure details


2-amino-1-(4-chlorophenyl)ethanone hydrochloride (0.80 g, 3.88 mmol) and carbon disulfide (0.47 mL, 0.59 g, 7.76 mmol) was suspended in ethanol (10 mL). To this was slowly added a solution of sodium carbonate (0.44 g, 4.08 mmol) in water (4 mL) at ambient temperature. After heating to 80° C. ext. temp. for 18 h the cold mixture was filtered. The filtrate was diluted with acetic acid (40 mL) and stirred for 15 min. at room temperature. Evaporation of the solvents in vacuo gave 1.42 g of a crude 5-(4-chlorophenyl)oxazole-2-thiol which was of ca. 61% purity (HPLC-MS) and used as is in the next step. The crude oxazole-2-thiol compound (1.42 g, max. 3.88 mmol) was suspended in phosphorous oxychloride (5 mL). To this was added dropwise triethyl amine (1.15 mL, 0.84 mg, 8.27 mmol) and the mixture heated to 105° C. ext. temperature for 4 h. The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3×40 mL). The combined organic layers were washed with aq. sat. bicarbonate (100 mL) and water (50 mL). Drying (sodium sulfate) and concentration in vacuo yielded crude product (615 mg), which was purified by column chromatography (SiO2, 5-40% ethyl acetate in heptanes) to give pure 2-chloro-5-(4-chlorophenyl)oxazole (105 mg, 0.49 mmol, 13%, purity 96% HPLC-MS).




Yield
13%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11](S)=[N:10][CH:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.O.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:11]1[O:12][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:9][N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CN=C(O1)S
|
Step Two
|
Name
|
|
|
Quantity
|
1.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with aq. sat. bicarbonate (100 mL) and water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
(sodium sulfate) and concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded crude product (615 mg), which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (SiO2, 5-40% ethyl acetate in heptanes)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1OC(=CN1)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.49 mmol | |
| AMOUNT: MASS | 105 mg | |
| YIELD: PERCENTYIELD | 13% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
